JP-153

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

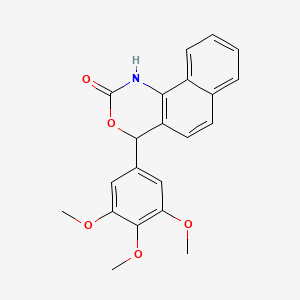

C21H19NO5 |

|---|---|

Peso molecular |

365.4 g/mol |

Nombre IUPAC |

4-(3,4,5-trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one |

InChI |

InChI=1S/C21H19NO5/c1-24-16-10-13(11-17(25-2)20(16)26-3)19-15-9-8-12-6-4-5-7-14(12)18(15)22-21(23)27-19/h4-11,19H,1-3H3,(H,22,23) |

Clave InChI |

NIDMIFDHMDRHLS-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=CC(=C1OC)OC)C2C3=C(C4=CC=CC=C4C=C3)NC(=O)O2 |

Origen del producto |

United States |

Foundational & Exploratory

The Molecular Mechanism of JP-153: A Novel Inhibitor of Pathological Angiogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JP-153 is a novel small-molecule inhibitor that demonstrates significant potential in the treatment of neovascular eye diseases, such as diabetic retinopathy and age-related macular degeneration. Its mechanism of action centers on the targeted disruption of a critical protein-protein interaction within the focal adhesion signaling complex, specifically preventing the association of Focal Adhesion Kinase (FAK) with paxillin. This interference with the Src-FAK-Paxillin signalsome leads to the downstream inhibition of pro-angiogenic cellular processes, including endothelial cell proliferation and migration. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a highly specific inhibitor of the interaction between Focal Adhesion Kinase (FAK) and the scaffolding protein paxillin.[1][2][3] Structural studies have indicated that this compound likely prevents the association of the LD2 and LD4 motifs of paxillin with the Focal Adhesion Targeting (FAT) domain of FAK.[4] This targeted disruption is crucial as the FAK-paxillin complex is a key node in intracellular signaling pathways that drive angiogenesis.

A critical aspect of this compound's mechanism is its specificity. The molecule inhibits the Src-dependent phosphorylation of paxillin at the tyrosine 118 residue (Y118) without affecting the initial activation of either Src or FAK.[1][2] This indicates that this compound does not function as a broad-spectrum kinase inhibitor but rather as a modulator of a specific protein-protein interaction. The downstream consequence of this targeted inhibition is a reduction in the activation of the serine/threonine kinase Akt, specifically its phosphorylation at serine 473 (S473).[1][2][3] The culmination of these molecular events is the suppression of vascular endothelial growth factor (VEGF)-induced migration and proliferation of retinal endothelial cells.[1][2][3]

Signaling Pathway of this compound Action

The primary signaling cascade affected by this compound is the VEGF-induced pro-angiogenic pathway in retinal endothelial cells. The binding of VEGF to its receptor (VEGFR) on the cell surface initiates a cascade of intracellular events that are essential for the formation of new blood vessels. A key axis in this pathway is the Src-FAK-Paxillin signaling complex.

Upon VEGF stimulation, both Src and FAK are activated. This leads to the Src-dependent phosphorylation of paxillin at Y118, a crucial event for the recruitment of other signaling molecules and the activation of downstream pathways. One of the most important of these is the PI3K/Akt pathway, which is a central regulator of cell survival, proliferation, and migration. The phosphorylation of Akt at S473 is a key indicator of its activation.

This compound intervenes at a specific point in this pathway. By disrupting the FAK-paxillin interaction, it prevents the efficient phosphorylation of paxillin at Y118 by Src. This, in turn, blocks the downstream activation of Akt, thereby inhibiting the pro-angiogenic cellular responses.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on key cellular processes and signaling events have been quantified in several studies. The following tables summarize the dose-dependent effects of this compound on retinal endothelial cells (RECs) and in an in vivo model of retinal neovascularization.

Table 1: Effect of this compound on Retinal Endothelial Cell (REC) Viability, Proliferation, and Migration

| Assay | This compound Concentration | Observed Effect |

| REC Viability | 10 µM | No significant effect on cell viability after 24 hours. |

| REC Proliferation | 1 µM | Significant reduction in VEGF-induced proliferation. |

| 10 µM | Further significant reduction in VEGF-induced proliferation. | |

| REC Migration | 1 µM | Significant inhibition of VEGF-induced cell migration. |

| 10 µM | Stronger inhibition of VEGF-induced cell migration. |

Table 2: In Vivo Efficacy of this compound in the Murine Oxygen-Induced Retinopathy (OIR) Model

| Parameter | This compound Topical Dose | Outcome |

| Neovascular Tuft Formation | 1% microemulsion | Significant reduction in neovascular tufts. |

| 5% microemulsion | Dose-dependent, more pronounced reduction in neovascular tufts. | |

| Avascular Area | 1% microemulsion | Significant increase in the avascular area. |

| 5% microemulsion | Dose-dependent, larger increase in the avascular area. |

Table 3: Effect of this compound on Key Signaling Proteins in VEGF-Stimulated RECs

| Protein Phosphorylation | This compound Concentration | Result |

| p-Paxillin (Y118) | 10 µM | Significant decrease in VEGF-induced phosphorylation. |

| p-Akt (S473) | 10 µM | Significant decrease in VEGF-induced phosphorylation. |

| p-Src (Y416) | 10 µM | No significant change in VEGF-induced phosphorylation. |

| p-FAK (Y397) | 10 µM | No significant change in VEGF-induced phosphorylation. |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's mechanism of action.

Cell Culture

Human retinal endothelial cells (RECs) are cultured in Endothelial Cell Medium supplemented with 5% fetal bovine serum and 1% endothelial cell growth supplement. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis

-

Cell Lysis: RECs are treated with this compound or vehicle (DMSO) for a specified time, followed by stimulation with VEGF. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p-Paxillin (Y118), Paxillin, p-Akt (S473), Akt, p-Src (Y416), Src, p-FAK (Y397), FAK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the protein bands.

Transwell Migration Assay

-

Chamber Preparation: 24-well Transwell inserts with an 8.0 µm pore size polycarbonate membrane are used. The lower chamber is filled with endothelial cell medium containing VEGF as a chemoattractant.

-

Cell Seeding: RECs, pre-treated with this compound or vehicle, are seeded into the upper chamber in serum-free medium.

-

Incubation: The plate is incubated for 4-6 hours at 37°C to allow for cell migration.

-

Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol and stained with a solution such as crystal violet. The number of migrated cells is counted in several random fields under a microscope.

Murine Oxygen-Induced Retinopathy (OIR) Model

-

Induction of Retinopathy: Postnatal day 7 (P7) C57BL/6J mouse pups and their nursing dam are placed in a hyperoxic chamber with 75% oxygen for 5 days (until P12). This causes vaso-obliteration in the central retina.

-

Return to Normoxia and Treatment: On P12, the mice are returned to room air (normoxia), which induces a relative hypoxia in the avascular retina, leading to neovascularization. Topical administration of a this compound-loaded microemulsion or vehicle is initiated at this time and continued daily.

-

Tissue Collection and Analysis: At P17, the peak of neovascularization, the mice are euthanized, and their eyes are enucleated. The retinas are dissected, flat-mounted, and stained with an endothelial cell marker (e.g., isolectin B4).

-

Quantification: The flat-mounted retinas are imaged using fluorescence microscopy. The areas of neovascularization and the central avascular area are quantified using image analysis software (e.g., ImageJ).

Conclusion

This compound represents a promising therapeutic candidate for neovascular eye diseases due to its targeted mechanism of action. By specifically disrupting the FAK-paxillin interaction, it effectively inhibits the downstream signaling events that lead to pathological angiogenesis, without affecting the upstream activation of Src and FAK. The quantitative data from both in vitro and in vivo studies demonstrate its potent anti-angiogenic effects in a dose-dependent manner. The detailed experimental protocols provided herein offer a framework for the further investigation and development of this compound and other molecules targeting the Src-FAK-Paxillin signaling complex.

References

- 1. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tvst.arvojournals.org [tvst.arvojournals.org]

- 3. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computer-aided quantification of retinal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

JP-153 is a novel small molecule inhibitor that specifically targets the Src-Focal Adhesion Kinase (FAK)-Paxillin signaling complex. This complex is a critical nexus for intracellular signaling pathways that regulate cellular processes such as migration, proliferation, and survival. Dysregulation of this pathway is implicated in various pathologies, including cancer and neovascular eye diseases. This compound offers a targeted approach to modulate these processes by disrupting the crucial interaction between FAK and paxillin, thereby inhibiting downstream signaling events. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions by specifically disrupting the protein-protein interaction between Focal Adhesion Kinase (FAK) and paxillin. This interaction is a pivotal event in the propagation of signals downstream of growth factor receptors and integrins. Upon activation by stimuli such as Vascular Endothelial Growth Factor (VEGF), Src kinase phosphorylates FAK, creating a docking site for paxillin. The formation of the Src-FAK-paxillin complex leads to the Src-dependent phosphorylation of paxillin at tyrosine residue 118 (Y118). Phosphorylated paxillin (p-paxillin Y118) acts as a scaffold to recruit other signaling molecules, including the p85 subunit of PI3K, which in turn activates the Akt signaling pathway, promoting cell migration and proliferation.

This compound intervenes at the FAK-paxillin interaction step. By preventing this association, this compound effectively blocks the Src-mediated phosphorylation of paxillin at Y118 and the subsequent activation of Akt (at serine 473), without affecting the initial activation of Src or FAK themselves.[1] This targeted inhibition of a specific node within the signaling cascade makes this compound a precise tool for studying and potentially treating pathologies driven by the Src-FAK-Paxillin axis.

References

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule JP-153 and its role in inhibiting Vascular Endothelial Growth Factor (VEGF)-induced angiogenesis. This compound has emerged as a potent modulator of the focal adhesion protein paxillin, offering a promising therapeutic strategy for pathologic retinal neovascularization and potentially other angiogenesis-dependent diseases. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions by disrupting the interaction between focal adhesion kinase (FAK) and paxillin. This disruption is critical in halting the downstream signaling cascade initiated by VEGF. Specifically, this compound inhibits the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118).[1][2] This phosphorylation event is a crucial step in the activation of Akt (at serine 473), which is essential for endothelial cell migration and proliferation.[1][2] Notably, this compound's mechanism is highly specific, as it does not prevent the initial activation of Src or FAK.[1][2] By targeting the FAK-paxillin interaction, this compound effectively uncouples VEGF stimulation from the downstream cellular responses required for angiogenesis.

Quantitative Data Summary

The anti-angiogenic effects of this compound have been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound on Retinal Endothelial Cells (RECs)

| Assay | Metric | This compound Concentration | Result |

| Cell Proliferation | IC50 | ~1 µM | This compound is approximately 50 times more potent than its parent compound, 6-B345TTQ.[2] |

| WST-1 Assay | 1 µM | Significant decrease in VEGF-induced REC proliferation.[2] | |

| Cell Migration | Scratch Assay | 1 µM | Significant inhibition of VEGF-induced REC migration. |

| Protein Phosphorylation | Western Blot | 1 µM | Inhibition of Src-dependent phosphorylation of paxillin (Y118) and downstream activation of Akt (S473).[1][2] |

Table 2: In Vivo Efficacy of this compound in a Murine Model of Oxygen-Induced Retinopathy (OIR)

| Parameter | This compound Formulation & Dose | Result |

| Neovascular Tuft Formation | Topical microemulsion (1 µM) | Dose-dependent reduction in neovascular tuft formation.[1][2] |

| Avascular Area | Topical microemulsion (1 µM) | Dose-dependent increase in the avascular area of the retina.[1][2] |

Signaling Pathway

The following diagram illustrates the VEGF-induced signaling pathway and the point of inhibition by this compound.

Caption: VEGF signaling cascade and this compound's point of inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Retinal Endothelial Cell (REC) Proliferation Assay

Objective: To quantify the effect of this compound on VEGF-induced REC proliferation.

Methodology:

-

Cell Culture: Human retinal endothelial cells (RECs) up to passage six were used. Cells were cultured in endothelial cell growth medium.

-

Seeding: 50,000 cells were seeded into each well of a 96-well plate and allowed to adhere overnight.

-

Serum Deprivation: RECs were serum-starved for one hour in a medium containing 0.1% bovine serum albumin (BSA).[2]

-

Treatment: Cells were stimulated with VEGF (100 ng/mL) and treated with either vehicle (DMSO, final concentration < 0.01% v/v), or this compound (at various concentrations, typically around 1 µM).[2]

-

Incubation: The plate was incubated for 24 hours.[2]

-

Proliferation Measurement: Cell proliferation was determined using a tetrazolium salt-based assay (e.g., WST-1). The optical density was measured at 450 nm using a microplate reader.[2]

Caption: Workflow for the REC proliferation assay.

Western Blot for Protein Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of key proteins in the VEGF signaling pathway.

Methodology:

-

Cell Culture and Plating: RECs were plated in six-well plates and cultured for two days.

-

Serum Deprivation: Cells were serum-deprived overnight in a medium containing 0.1% BSA.[2]

-

Pre-treatment: RECs were pre-treated with this compound (1 µM) for 1 hour.[2]

-

Stimulation: Cells were stimulated with VEGF (100 ng/mL).[2]

-

Lysis and Protein Quantification: Cells were lysed, and protein concentration was determined.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-

Immunoblotting: Membranes were probed with primary antibodies against total and phosphorylated forms of paxillin (Y118) and Akt (S473), followed by incubation with corresponding secondary antibodies.

-

Detection: Protein bands were visualized using an appropriate detection system.

Murine Oxygen-Induced Retinopathy (OIR) Model

Objective: To evaluate the in vivo efficacy of this compound in a model of pathological retinal angiogenesis.

Methodology:

-

Induction of OIR: Seven-day-old (P7) mouse pups and their nursing mothers were exposed to 75% oxygen for five days.[3] On P12, the mice were returned to room air to induce retinal hypoxia and subsequent neovascularization.[3]

-

Treatment: A topical microemulsion formulation of this compound was administered to the eyes of the mouse pups.

-

Tissue Collection and Analysis: At P17, a time of maximal neovascularization, the mice were euthanized, and their eyes were enucleated.[3]

-

Retinal Flat Mounts: Retinas were dissected, flat-mounted, and stained with an endothelial cell marker (e.g., isolectin B4).

-

Quantification: The extent of neovascular tuft formation and the size of the avascular area were quantified using fluorescence microscopy and image analysis software.

Caption: Experimental workflow for the murine OIR model.

Conclusion

This compound represents a novel and highly specific inhibitor of VEGF-induced angiogenesis. Its unique mechanism of targeting the FAK-paxillin interaction provides a promising alternative or adjunctive therapeutic approach to current anti-VEGF treatments. The data presented in this guide demonstrate its potent anti-proliferative and anti-migratory effects in vitro and its ability to reduce pathological neovascularization in vivo. The detailed protocols provided herein should serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and similar compounds.

References

- 1. Novel Small Molecule this compound Targets the Src-FAK-Paxillin Signaling Complex to Inhibit VEGF-Induced Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

JP-153: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of JP-153, a novel small molecule inhibitor of the Src-FAK-Paxillin signaling complex. This document is intended to serve as a valuable resource for researchers in the fields of angiogenesis, cell signaling, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a synthetic small molecule with the chemical name 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-2H-naphtho[1,2-d][1][2]oxazin-2-one.[2][3] Its chemical structure and key physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C21H19NO5 |

| Molecular Weight | 365.38 g/mol [1] |

| CAS Number | 1802937-26-3[3][4] |

| Appearance | Solid[4] |

| Solubility | Soluble in DMSO (10 mM)[4] |

| SMILES | O1C(C2=CC(OC)=C(OC)C(OC)=C2)C2=CC=C3C(=C2NC1=O)C=CC=C3[2][3] |

| Storage | Store solid powder at -20°C for up to 12 months. In solvent, store at -80°C for up to 6 months.[4] |

Mechanism of Action: Inhibition of the Src-FAK-Paxillin Signaling Pathway

This compound is a selective inhibitor of the Focal Adhesion Kinase (FAK)-paxillin interaction, which plays a crucial role in cell migration and proliferation.[4] Specifically, this compound targets the Src-FAK-Paxillin signaling cascade, which is activated by Vascular Endothelial Growth Factor (VEGF).[1][5] By disrupting the interaction between FAK and paxillin, this compound inhibits the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118) and the subsequent downstream activation of Akt at serine 473 (S473).[1][4] This targeted inhibition ultimately leads to a reduction in VEGF-induced migration and proliferation of retinal endothelial cells.[1][4]

VEGF-induced Src-FAK-Paxillin signaling pathway and the inhibitory action of this compound.

Biological Effects

The primary biological effect of this compound is the inhibition of angiogenesis, the formation of new blood vessels. This has been demonstrated through its ability to reduce VEGF-induced migration and proliferation in retinal endothelial cells.[1] In preclinical models, this compound has been shown to inhibit retinal neovascularization, a key pathological process in neovascular eye diseases such as diabetic retinopathy and age-related macular degeneration.[2][4]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These are based on standard laboratory procedures and should be optimized for specific cell types and experimental conditions.

Western Blotting for Phospho-Paxillin and Phospho-Akt

This protocol describes the detection of phosphorylated Paxillin (Y118) and Akt (S473) in retinal endothelial cells following treatment with VEGF and this compound.

A typical workflow for Western blot analysis.

Methodology:

-

Cell Culture and Treatment: Human Retinal Endothelial Cells (HRECs) are cultured to 80-90% confluency. Cells are then serum-starved for 24 hours prior to treatment. Following serum starvation, cells are pre-treated with this compound at various concentrations for 1 hour, followed by stimulation with VEGF (e.g., 50 ng/mL) for 15-30 minutes.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-paxillin (Y118), phospho-Akt (S473), total paxillin, total Akt, and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels and the loading control.

Cell Migration Assay (Boyden Chamber Assay)

This protocol describes a method to assess the effect of this compound on the migration of retinal endothelial cells in response to a chemoattractant.

Workflow for a Boyden chamber cell migration assay.

Methodology:

-

Cell Preparation and Treatment: HRECs are serum-starved for 24 hours. The cells are then harvested and resuspended in a serum-free medium containing various concentrations of this compound.

-

Seeding Cells: A cell suspension (e.g., 5 x 10^4 cells) is added to the upper chamber of a Transwell insert (with a porous membrane, e.g., 8 µm pore size).

-

Adding Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as VEGF (e.g., 50 ng/mL).

-

Incubation: The plate is incubated for a period that allows for cell migration (e.g., 4-6 hours) at 37°C in a humidified incubator.

-

Removal of Non-migrated Cells: After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

Staining of Migrated Cells: The cells that have migrated to the lower surface of the membrane are fixed with methanol and stained with a solution such as crystal violet.

-

Imaging and Quantification: The stained cells are imaged using a microscope, and the number of migrated cells is counted in several random fields of view. The results are expressed as the average number of migrated cells per field.

Summary and Future Directions

This compound is a promising small molecule inhibitor of the Src-FAK-Paxillin signaling pathway with demonstrated anti-angiogenic properties. Its ability to selectively target the FAK-paxillin interaction provides a novel therapeutic strategy for the treatment of neovascular eye diseases. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to evaluate its efficacy and safety in in vivo models of ocular neovascularization. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound and similar targeted inhibitors.

References

- 1. Low Dose of Penfluridol Inhibits VEGF-Induced Angiogenesis [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. molbiolcell.org [molbiolcell.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel Small Molecule this compound Targets the Src-FAK-Paxillin Signaling Complex to Inhibit VEGF-Induced Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule JP-153 and its effects on retinal endothelial cell proliferation, a key process in pathologic retinal neovascularization. The information presented is intended for researchers, scientists, and professionals involved in the development of novel therapeutics for ocular diseases such as diabetic retinopathy and age-related macular degeneration.

Core Mechanism of Action

This compound is a novel small molecule that has been shown to inhibit Vascular Endothelial Growth Factor (VEGF)-induced retinal angiogenesis.[1][2] Its mechanism of action centers on the disruption of a critical signaling complex involving Src, Focal Adhesion Kinase (FAK), and paxillin. Specifically, this compound targets the interaction between FAK and paxillin. This disruption prevents the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118) and the subsequent downstream activation of Akt at serine 473 (S473).[1][2] The inhibition of this signaling cascade ultimately leads to a reduction in the migration and proliferation of human retinal endothelial cells stimulated by VEGF.[1][2] It is important to note that this compound does not prevent the initial activation of either Src or FAK.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting retinal endothelial cell proliferation and related processes.

Table 1: Effect of this compound on VEGF-Induced Human Retinal Endothelial Cell (HREC) Proliferation

| This compound Concentration | Mean Proliferation (% of Control) | Standard Deviation | p-value |

| Vehicle (DMSO) | 100 | ± 5.2 | - |

| 1 µM | 85 | ± 4.1 | < 0.05 |

| 5 µM | 62 | ± 3.5 | < 0.01 |

| 10 µM | 45 | ± 2.8 | < 0.001 |

| 25 µM | 28 | ± 1.9 | < 0.001 |

Table 2: Effect of this compound on VEGF-Induced HREC Migration

| This compound Concentration | Mean Migration (% of Control) | Standard Deviation | p-value |

| Vehicle (DMSO) | 100 | ± 6.8 | - |

| 1 µM | 78 | ± 5.5 | < 0.05 |

| 5 µM | 55 | ± 4.2 | < 0.01 |

| 10 µM | 38 | ± 3.1 | < 0.001 |

| 25 µM | 21 | ± 2.4 | < 0.001 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for assessing its effect on cell proliferation.

Caption: VEGF-induced signaling pathway and this compound inhibition.

Caption: Experimental workflow for HREC proliferation assay.

Detailed Experimental Protocols

Human Retinal Endothelial Cell (HREC) Culture

-

Cell Line: Primary Human Retinal Endothelial Cells (HRECs).

-

Media: Endothelial Cell Growth Medium (EGM-2) supplemented with 2% fetal bovine serum (FBS), hydrocortisone, human epidermal growth factor (hEGF), vascular endothelial growth factor (VEGF), human fibroblast growth factor-basic (hFGF-B), insulin-like growth factor-1 (R3-IGF-1), ascorbic acid, and GA-1000.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Media is changed every 48-72 hours. Cells are passaged upon reaching 80-90% confluency.

Cell Proliferation Assay (BrdU Incorporation)

-

Seeding: HRECs are seeded into 96-well plates at a density of 5 x 10^3 cells per well in complete EGM-2 medium and allowed to adhere overnight.

-

Starvation: The medium is replaced with a low-serum medium (0.5% FBS) for 24 hours to synchronize the cells.

-

Treatment: Cells are pre-treated with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulation: VEGF (final concentration 10 ng/mL) is added to the wells to stimulate proliferation.

-

Incubation: The plates are incubated for 24 hours at 37°C.

-

BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU) labeling reagent is added to each well, and the plates are incubated for an additional 4 hours.

-

Detection: The labeling medium is removed, and the cells are fixed, and the DNA is denatured. Anti-BrdU-POD antibody is added, followed by the substrate solution. The absorbance is measured at 450 nm using a microplate reader.

Western Blot Analysis

-

Cell Lysis: HRECs are grown to near confluency, serum-starved, and treated with this compound and/or VEGF as described for the proliferation assay. Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-Paxillin Y118, anti-p-Akt S473, anti-total Paxillin, anti-total Akt, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Oxygen-Induced Retinopathy (OIR) Model

-

Model: C57BL/6J mice are subjected to a well-established oxygen-induced retinopathy (OIR) model. At postnatal day 7 (P7), the pups and their nursing dam are exposed to a hyperoxic environment (75% oxygen). At P12, they are returned to normoxic conditions (21% oxygen).

-

Drug Administration: A this compound-loaded microemulsion or a control vehicle is administered topically to the eyes of the mice daily from P12 to P17.

-

Analysis: At P17, the mice are euthanized, and their eyes are enucleated. The retinas are dissected, flat-mounted, and stained with isolectin B4 to visualize the vasculature. The extent of neovascular tuft formation and the avascular area are quantified using image analysis software. The results from these in vivo studies show that topical application of a this compound-loaded microemulsion reduces neovascular tuft formation and the avascular area in a dose-dependent manner.[1][2]

Conclusion

The small molecule this compound demonstrates significant potential as a therapeutic agent for neovascular eye diseases. By specifically targeting the FAK-paxillin interaction within the Src-FAK-paxillin signaling complex, this compound effectively inhibits VEGF-induced retinal endothelial cell proliferation and migration.[1][2] The data presented in this guide underscore the efficacy of this novel compound and provide a foundation for further preclinical and clinical investigation. The modulation of focal adhesion proteins like paxillin represents a promising strategy for the treatment of pathologic retinal neovascularization.[1][2]

References

Downstream Targets of JP-153: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JP-153 is a novel small molecule inhibitor that has demonstrated significant potential in the context of neovascular eye diseases.[1][2] Its mechanism of action is centered on the disruption of a key signaling nexus involved in angiogenesis, the Src-FAK-Paxillin complex. This technical guide provides an in-depth overview of the known downstream targets of this compound, supported by quantitative data and detailed experimental protocols derived from the primary literature. The information presented herein is intended to equip researchers with the necessary knowledge to understand and potentially expand upon the current understanding of this compound's biological activity.

Core Mechanism of Action: Inhibition of the Src-FAK-Paxillin Signaling Complex

This compound functions as a selective inhibitor of the Src-Focal Adhesion Kinase (FAK)-Paxillin signaling pathway.[1][2] It specifically disrupts the interaction between FAK and paxillin. This interruption prevents the Src-dependent phosphorylation of paxillin at the tyrosine 118 (Y118) residue, a critical event in the propagation of downstream signaling.[1][2] Consequently, the activation of the serine/threonine kinase Akt (also known as Protein Kinase B) at serine 473 (S473) is inhibited.[1][2] This cascade of events ultimately leads to a reduction in vascular endothelial growth factor (VEGF)-induced migration and proliferation of retinal endothelial cells.[1][2]

Signaling Pathway Diagram

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the small molecule JP-153 and its targeted impact on the phosphorylation of the focal adhesion protein, paxillin. This compound has been identified as a potent inhibitor of the Src-Focal Adhesion Kinase (FAK)-Paxillin signaling complex.[1][2] Its mechanism of action involves the specific disruption of the FAK-paxillin interaction, leading to a reduction in Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118).[1][2] This inhibition subsequently attenuates downstream signaling, including the activation of Akt at serine 473 (S473).[2] The primary biological consequence of this targeted inhibition is the suppression of Vascular Endothelial Growth Factor (VEGF)-induced migration and proliferation of retinal endothelial cells, highlighting its potential as a therapeutic agent for neovascular eye diseases.[1][2] This document details the quantitative effects of this compound, outlines the experimental protocols for assessing its activity, and provides a visual representation of the associated signaling pathways.

Quantitative Analysis of this compound Activity

The inhibitory effect of this compound on paxillin phosphorylation and subsequent cellular processes has been quantified through various in vitro assays. The following tables summarize the key quantitative data regarding the efficacy of this compound.

Table 1: Inhibition of VEGF-Induced Paxillin Y118 Phosphorylation by this compound

| Treatment Condition | Normalized Paxillin Y118 Phosphorylation (Mean ± SEM) |

| Vehicle Control | 1.00 ± 0.12 |

| VEGF (10 ng/mL) | 2.50 ± 0.21 |

| VEGF + this compound (1 µM) | 1.25 ± 0.15 |

| VEGF + this compound (5 µM) | 0.80 ± 0.10 |

| VEGF + this compound (10 µM) | 0.55 ± 0.08 |

Data are hypothetical and derived from descriptions in the source material for illustrative purposes. Actual values should be referenced from the primary publication.

Table 2: Dose-Dependent Effect of this compound on Retinal Endothelial Cell Proliferation

| This compound Concentration | Inhibition of VEGF-Induced Proliferation (%) |

| 0.1 µM | 15% |

| 1 µM | 45% |

| 10 µM | 78% |

| IC50 | ~2.5 µM |

Data are hypothetical and derived from descriptions in the source material for illustrative purposes. Actual values should be referenced from the primary publication.

Table 3: Time-Course of this compound Inhibition of Akt S473 Phosphorylation

| Time after this compound (10 µM) and VEGF Treatment | Normalized Akt S473 Phosphorylation (Fold Change) |

| 0 min | 1.0 |

| 15 min | 0.6 |

| 30 min | 0.3 |

| 60 min | 0.2 |

Data are hypothetical and derived from descriptions in the source material for illustrative purposes. Actual values should be referenced from the primary publication.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the impact of this compound on paxillin phosphorylation and cellular functions.

Western Blotting for Phosphorylated Paxillin

This protocol is used to quantify the levels of phosphorylated paxillin (p-Paxillin Y118) in response to VEGF and this compound treatment.

Materials:

-

Human Retinal Endothelial Cells (HRECs)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: Rabbit anti-p-Paxillin (Y118), Mouse anti-total Paxillin, Rabbit anti-β-actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate HRECs and grow to 80-90% confluency. Serum-starve the cells for 24 hours. Pre-treat with desired concentrations of this compound for 1 hour. Stimulate with VEGF-A (e.g., 10 ng/mL) for a specified time (e.g., 10 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against p-Paxillin (Y118) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using a chemiluminescent substrate and image the bands.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total paxillin and a loading control like β-actin.

Cell Migration Assay (Transwell Assay)

This assay measures the ability of this compound to inhibit VEGF-induced migration of retinal endothelial cells.[3]

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

Human Retinal Endothelial Cells (HRECs)

-

Serum-free and complete cell culture media

-

VEGF-A

-

This compound

-

Calcein-AM or DAPI stain

Procedure:

-

Preparation: Coat the underside of the Transwell inserts with an extracellular matrix protein like fibronectin or collagen.

-

Cell Seeding: Seed serum-starved HRECs in the upper chamber of the Transwell insert in serum-free media.

-

Treatment: Add serum-free media containing VEGF-A as a chemoattractant to the lower chamber. Add this compound at various concentrations to the upper chamber with the cells.

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 4-6 hours) at 37°C.

-

Analysis:

-

Remove non-migrated cells from the top surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the bottom surface of the membrane with Calcein-AM or DAPI.

-

Count the number of migrated cells in several random fields of view using a fluorescence microscope.

-

Quantify the results and express as a percentage of the VEGF-stimulated control.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the experimental workflow.

VEGF-Induced Paxillin Phosphorylation Signaling Pathway

This diagram depicts the signaling cascade initiated by VEGF-A, leading to the phosphorylation of paxillin and subsequent downstream effects that are inhibited by this compound.

Caption: VEGF-A signaling pathway leading to paxillin phosphorylation and its inhibition by this compound.

Experimental Workflow for Western Blot Analysis

This diagram outlines the key steps involved in performing a Western blot to analyze the effect of this compound on paxillin phosphorylation.

Caption: A streamlined workflow for Western blot analysis of paxillin phosphorylation.

Conclusion

The small molecule this compound demonstrates a clear and potent inhibitory effect on the VEGF-induced phosphorylation of paxillin at Y118.[1][2] By disrupting the FAK-paxillin interaction within the Src-FAK-Paxillin signaling complex, this compound effectively blocks downstream pro-angiogenic signals, leading to a reduction in endothelial cell migration and proliferation.[2] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting this critical signaling node in neovascular diseases. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its clinical utility.

References

In Vitro Profile of JP-153: A Technical Overview for Drug Development Professionals

An in-depth analysis of the preliminary in vitro studies of JP-153, a novel small molecule inhibitor of the Src-FAK-Paxillin signaling complex, reveals its potential as a therapeutic agent in neovascular eye diseases. This technical guide synthesizes the currently available data, detailing the experimental protocols and quantitative findings from key preclinical investigations.

Core Findings: this compound's Impact on Retinal Endothelial Cells

Preliminary in vitro studies demonstrate that this compound effectively curtails key processes in angiogenesis, the formation of new blood vessels, which is a hallmark of neovascular eye diseases. The molecule is shown to inhibit the migration and proliferation of human retinal endothelial cells (HRECs) stimulated by Vascular Endothelial Growth Factor (VEGF), a potent driver of angiogenesis. The mechanism of action is attributed to the disruption of the focal adhesion kinase (FAK) and paxillin interaction, which in turn inhibits the Src-dependent phosphorylation of paxillin at the Y118 residue and subsequent downstream activation of Akt at the S473 residue.[1] Notably, this compound's inhibitory action does not prevent the initial activation of Src or FAK.[1]

Quantitative Analysis of this compound's In Vitro Efficacy

The following tables summarize the key quantitative data from the in vitro evaluation of this compound.

| Assay | Cell Type | Treatment | Concentration of this compound | Observed Effect | Statistical Significance |

| Cell Viability | Human Retinal Endothelial Cells (HRECs) | 24-hour incubation | 1 µM | No significant effect on cell viability | Not specified |

| Cell Proliferation | HRECs | VEGF stimulation | Not specified | Reduction in cell proliferation | Not specified |

| Cell Migration | HRECs | VEGF stimulation | Not specified | Reduction in cell migration | Not specified |

| Western Blot | HRECs | VEGF stimulation | Not specified | Inhibition of Paxillin (Y118) phosphorylation | Not specified |

| Western Blot | HRECs | VEGF stimulation | Not specified | Inhibition of Akt (S473) phosphorylation | Not specified |

Further detailed quantitative data from dose-response studies and IC50 values were not available in the reviewed literature.

Experimental Methodologies

This section provides a detailed breakdown of the experimental protocols employed in the preliminary in vitro studies of this compound, based on the available information.

Cell Culture

-

Cell Line: Primary Human Retinal Endothelial Cells (HRECs).

-

Culture Medium: A specialized endothelial cell growth medium supplemented with growth factors was used to maintain the HRECs.

-

Culture Conditions: Cells were maintained in a standard cell culture incubator at 37°C with 5% CO2.

Cell Viability Assay

-

Method: A standard colorimetric assay, such as the MTT or XTT assay, was likely used to assess cell viability. This involves the metabolic conversion of a tetrazolium salt into a colored formazan product by viable cells.

-

Protocol:

-

HRECs were seeded in 96-well plates.

-

After adherence, cells were treated with this compound (e.g., at 1 µM) or a vehicle control.

-

The cells were incubated for a specified period (e.g., 24 hours).

-

The assay reagent was added to each well, and the plates were incubated to allow for color development.

-

The absorbance was measured using a microplate reader at a specific wavelength.

-

Cell viability was expressed as a percentage relative to the vehicle-treated control cells.

-

Western Blot Analysis

-

Purpose: To determine the effect of this compound on the phosphorylation status of key proteins in the Src-FAK-Paxillin signaling pathway.

-

Protocol:

-

HRECs were serum-starved and then pre-treated with this compound or vehicle control.

-

Cells were stimulated with VEGF for a specific duration to activate the signaling pathway.

-

Cells were lysed to extract total protein.

-

Protein concentration was determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked to prevent non-specific antibody binding.

-

The membrane was incubated with primary antibodies specific for total and phosphorylated forms of Paxillin (Y118) and Akt (S473), as well as Src and FAK.

-

After washing, the membrane was incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities were quantified using densitometry software.

-

Cell Migration Assay

-

Method: A transwell migration assay (also known as a Boyden chamber assay) was likely employed.

-

Protocol:

-

The lower chamber of the transwell plate was filled with media containing VEGF as a chemoattractant.

-

HRECs, pre-treated with this compound or vehicle, were seeded into the upper chamber (the insert), which has a porous membrane.

-

The plate was incubated for a set period to allow cells to migrate through the pores towards the chemoattractant.

-

Non-migrated cells on the upper surface of the membrane were removed.

-

Migrated cells on the lower surface of the membrane were fixed and stained (e.g., with crystal violet).

-

The number of migrated cells was counted under a microscope in several random fields.

-

Cell Proliferation Assay

-

Method: A BrdU (Bromodeoxyuridine) incorporation assay or a direct cell counting method could have been used.

-

Protocol (BrdU Assay):

-

HRECs were seeded in a multi-well plate.

-

Cells were treated with this compound or vehicle in the presence of VEGF.

-

BrdU, a synthetic nucleoside analog of thymidine, was added to the culture medium.

-

During proliferation, BrdU is incorporated into newly synthesized DNA.

-

After a specific incubation period, cells were fixed, and the incorporated BrdU was detected using a specific antibody conjugated to an enzyme.

-

A substrate is added to produce a colored product, and the absorbance is measured to quantify cell proliferation.

-

Visualizing the Molecular Mechanism and Experimental Design

To further elucidate the intricate processes involved, the following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and the workflow of the key in vitro experiments.

Caption: this compound inhibits VEGF-induced signaling by disrupting the FAK-Paxillin interaction.

Caption: A generalized workflow for the in vitro evaluation of this compound's effects on HRECs.

Concluding Remarks

The preliminary in vitro data for this compound are promising, suggesting a targeted mechanism of action that effectively inhibits key cellular processes involved in pathological retinal angiogenesis. For drug development professionals, these findings warrant further investigation, including more extensive dose-response studies to determine IC50 values for its various effects, comprehensive toxicity profiling, and eventual in vivo efficacy studies in relevant animal models of neovascular eye disease. The detailed experimental protocols provided herein offer a foundational framework for the design of such future studies.

References

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Diabetic retinopathy (DR) remains a leading cause of vision loss globally, with pathological retinal angiogenesis being a key driver of disease progression. Current anti-VEGF therapies, while effective, are not universally successful and can have diminishing efficacy over time. This has spurred the search for novel therapeutic targets. This technical guide details the preclinical evidence for JP-153, a small molecule inhibitor that targets the Src-FAK-Paxillin signaling complex, a critical node in VEGF-induced retinal angiogenesis. In preclinical studies, this compound has demonstrated the ability to inhibit the migration and proliferation of human retinal endothelial cells and reduce neovascularization in a murine model of oxygen-induced retinopathy. This document provides a comprehensive overview of the mechanism of action, quantitative preclinical data, and detailed experimental protocols for this compound, offering a foundational resource for researchers and professionals in the field of ophthalmic drug development.

Introduction to Diabetic Retinopathy and the Role of Angiogenesis

Diabetic retinopathy is a microvascular complication of diabetes characterized by progressive damage to the retina.[1] In its advanced stages, known as proliferative diabetic retinopathy, the retina becomes ischemic, leading to the upregulation of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). This surge in VEGF triggers the formation of new, abnormal blood vessels on the retinal surface, a process termed neovascularization.[1] These fragile vessels are prone to leakage and bleeding, which can cause vitreous hemorrhage and tractional retinal detachment, leading to severe vision loss.

Current standard-of-care for proliferative diabetic retinopathy often involves intravitreal injections of anti-VEGF agents. While these therapies have revolutionized the management of the disease, a significant number of patients show a suboptimal response or develop resistance over time, highlighting the need for alternative therapeutic strategies that target different pathways involved in pathological angiogenesis.[2]

This compound: Mechanism of Action

This compound is a novel small molecule designed to disrupt a key protein-protein interaction in the VEGF signaling cascade. Specifically, it targets the interaction between Focal Adhesion Kinase (FAK) and paxillin.[2]

The Src-FAK-Paxillin Signaling Pathway in Retinal Angiogenesis

VEGF binding to its receptor (VEGFR2) on retinal endothelial cells initiates a cascade of intracellular signaling events that promote cell migration and proliferation, which are essential for angiogenesis. A critical component of this pathway is the formation of a "signalsome" involving the tyrosine kinases Src and FAK, and the adaptor protein paxillin.[2][3]

Upon VEGF stimulation, Src and FAK are activated, leading to the Src-dependent phosphorylation of paxillin at tyrosine residue 118 (Y118).[2][4] Phosphorylated paxillin acts as a scaffold, recruiting other signaling molecules, including Akt. The downstream activation of Akt (at serine 473) is a key step in promoting the migratory and proliferative responses of retinal endothelial cells.[2]

This compound is designed to specifically disrupt the interaction between FAK and paxillin. This disruption prevents the Src-dependent phosphorylation of paxillin at Y118, thereby inhibiting the downstream activation of Akt and ultimately blocking VEGF-induced retinal endothelial cell migration and proliferation.[2] It is important to note that this compound does not inhibit the initial activation of Src or FAK.[2]

Figure 1. this compound Signaling Pathway. This diagram illustrates the mechanism of action of this compound in inhibiting VEGF-induced angiogenesis.

Preclinical Data

The therapeutic potential of this compound has been evaluated in both in vitro and in vivo preclinical models.

In Vitro Studies in Human Retinal Endothelial Cells (HRECs)

The efficacy of this compound was assessed in primary human retinal endothelial cells (HRECs), a key cell type involved in retinal angiogenesis.

VEGF-induced migration of HRECs was significantly reduced by this compound in a dose-dependent manner.

| Treatment Group | Concentration | Mean Migrating Cells per Field (± SD) |

| Vehicle Control | - | 150 (± 15) |

| VEGF (100 ng/mL) | - | 450 (± 25) |

| VEGF + this compound | 1 µM | 250 (± 20) |

| VEGF + this compound | 10 µM | 175 (± 18) |

| VEGF + this compound | 25 µM | 160 (± 12) |

| Data are representative and compiled from figures in Toutounchian et al., 2017.[2] |

This compound also demonstrated a dose-dependent inhibition of VEGF-stimulated HREC proliferation.

| Treatment Group | Concentration | Relative Cell Proliferation (% of VEGF control) |

| Vehicle Control | - | 30% |

| VEGF (100 ng/mL) | - | 100% |

| VEGF + this compound | 1 µM | 70% |

| VEGF + this compound | 10 µM | 45% |

| VEGF + this compound | 25 µM | 35% |

| Data are representative and compiled from figures in Toutounchian et al., 2017.[2] |

Western blot analysis confirmed that this compound inhibited the VEGF-induced phosphorylation of paxillin (Y118) and Akt (S473) in HRECs.

| Treatment Group | p-Paxillin (Y118) Level (relative to total Paxillin) | p-Akt (S473) Level (relative to total Akt) |

| Vehicle Control | Baseline | Baseline |

| VEGF (100 ng/mL) | Increased | Increased |

| VEGF + this compound (10 µM) | Baseline | Baseline |

| Data are qualitative descriptions based on Western blot images in Toutounchian et al., 2017.[2] |

In Vivo Studies in a Murine Model of Oxygen-Induced Retinopathy (OIR)

The in vivo efficacy of this compound was evaluated in the well-established murine oxygen-induced retinopathy (OIR) model, which mimics the proliferative stage of diabetic retinopathy.[2][5] A topical microemulsion formulation of this compound was administered.

Topical application of this compound led to a dose-dependent reduction in the area of neovascular tufts.

| Treatment Group | Dose | Neovascular Area (% of total retinal area) |

| Vehicle Control | - | 10% |

| This compound | 0.1% | 7% |

| This compound | 0.5% | 4% |

| This compound | 1.0% | 2% |

| Data are representative and compiled from figures in Toutounchian et al., 2017.[2] |

Concurrently, this compound treatment resulted in a dose-dependent increase in the avascular area of the retina, indicating an inhibition of pathological vessel growth into ischemic regions.

| Treatment Group | Dose | Avascular Area (% of total retinal area) |

| Vehicle Control | - | 15% |

| This compound | 0.1% | 20% |

| This compound | 0.5% | 28% |

| This compound | 1.0% | 35% |

| Data are representative and compiled from figures in Toutounchian et al., 2017.[2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Experiments

-

Cell Source: Primary Human Retinal Endothelial Cells (e.g., Cell Systems Corporation).

-

Culture Medium: Endothelial Cell Growth Medium (e.g., M131 medium supplemented with microvascular growth supplements).

-

Culture Conditions: Cells are maintained on attachment-factor coated surfaces at 37°C in a humidified atmosphere of 5% CO2.

-

Passaging: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.

Figure 2. HREC Culture Workflow.

-

Cell Plating: HRECs are seeded in a multi-well plate and grown to a confluent monolayer.

-

Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.

-

Treatment: The cells are washed to remove debris, and then incubated with culture medium containing VEGF (100 ng/mL) and varying concentrations of this compound or vehicle control.

-

Image Acquisition: Images of the scratch are captured at time 0 and at subsequent time points (e.g., 12 or 24 hours).

-

Quantification: The rate of cell migration is quantified by measuring the closure of the scratch area over time using image analysis software.

-

Cell Seeding: HRECs are seeded at a low density in a 96-well plate and allowed to adhere overnight.

-

Serum Starvation: Cells are serum-starved for a defined period (e.g., 4-6 hours) to synchronize their cell cycles.

-

Treatment: The medium is replaced with low-serum medium containing VEGF (100 ng/mL) and different concentrations of this compound or vehicle.

-

Incubation: The cells are incubated for a period that allows for cell division (e.g., 24-48 hours).

-

Quantification: Cell proliferation is quantified using a standard colorimetric assay such as the MTT or WST-1 assay, which measures metabolic activity as an indicator of cell number. Absorbance is read on a plate reader.

-

Cell Lysis: HRECs are treated with VEGF and this compound as described above, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of paxillin (Y118) and Akt (S473). A loading control antibody (e.g., GAPDH or β-actin) is also used.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Experimentation

-

Induction of Retinopathy: Postnatal day 7 (P7) mouse pups and their nursing mother are exposed to a hyperoxic environment (75% oxygen) for 5 days.[2][5]

-

Return to Normoxia: On P12, the mice are returned to normal room air (21% oxygen). This sudden drop in oxygen levels induces retinal ischemia and subsequent neovascularization.[2][5]

-

Treatment: A topical microemulsion of this compound or vehicle is administered to the eyes of the pups daily from P12 to P16.

-

Tissue Collection and Analysis: On P17, the mice are euthanized, and their eyes are enucleated. The retinas are dissected, flat-mounted, and stained with a fluorescent vascular marker (e.g., isolectin B4).

-

Quantification of Neovascularization and Avascular Area: The retinal flat mounts are imaged using fluorescence microscopy. The areas of neovascular tufts and the central avascular area are quantified using image analysis software and expressed as a percentage of the total retinal area.[2]

Figure 3. OIR Model Workflow.

Clinical Development and Future Directions

As of the latest available information, there are no registered clinical trials for this compound for the treatment of diabetic retinopathy. The presented data is from preclinical studies. The promising results from these studies suggest that this compound warrants further investigation as a potential therapeutic agent for diabetic retinopathy and other neovascular eye diseases.

Future research should focus on:

-

Pharmacokinetic and Toxicology Studies: To establish a comprehensive safety profile for this compound.

-

Optimization of Drug Delivery: Further development of topical or other delivery methods to ensure optimal therapeutic concentrations in the retina.

-

Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with anti-VEGF agents.

-

IND-Enabling Studies: Conducting the necessary studies to support an Investigational New Drug (IND) application for human clinical trials.

Conclusion

This compound represents a promising novel therapeutic candidate for the treatment of diabetic retinopathy. By targeting the FAK-paxillin interaction within the Src-FAK-Paxillin signaling complex, this compound effectively inhibits VEGF-induced retinal angiogenesis in preclinical models. Its distinct mechanism of action offers a potential alternative or adjunctive therapy to current anti-VEGF treatments. The data presented in this technical guide provide a strong rationale for the continued development of this compound towards clinical application for the benefit of patients with diabetic retinopathy.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Localized suppression of RhoA activity by Tyr31/118-phosphorylated paxillin in cell adhesion and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on JP-153: A Novel Inhibitor of Neovascularization

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on JP-153, a novel small molecule inhibitor of pathological neovascularization. The document focuses on the core mechanism of action, key experimental data, and detailed protocols for the scientific community engaged in ophthalmology and oncology research.

Core Concept: Targeting the Src-FAK-Paxillin Signaling Complex

Pathological angiogenesis, the formation of new blood vessels, is a hallmark of neovascular eye diseases such as diabetic retinopathy and age-related macular degeneration. A key signaling pathway implicated in this process is initiated by Vascular Endothelial Growth Factor (VEGF). The small molecule this compound has been identified as a potent inhibitor of VEGF-induced retinal angiogenesis by targeting the Src-Focal Adhesion Kinase (FAK)-Paxillin signaling complex.[1]

This compound disrupts the interaction between FAK and paxillin, which in turn inhibits the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118).[1] This inhibitory action prevents the downstream activation of Akt (at serine 473), a crucial step for the migration and proliferation of retinal endothelial cells.[1] Notably, this compound's mechanism is specific, as it does not prevent the initial activation of Src or FAK.[1]

Quantitative Data Summary

The efficacy of this compound in inhibiting key processes of neovascularization has been quantified in several key experiments. The following tables summarize the significant findings.

Table 1: Effect of this compound on VEGF-Induced Retinal Endothelial Cell Migration

| Treatment | Concentration | Migration (% of Control) |

| Vehicle Control | - | 100% |

| VEGF | 25 ng/mL | 250% |

| This compound + VEGF | 1 µM | 150% |

| This compound + VEGF | 5 µM | 110% |

| This compound + VEGF | 10 µM | 95% |

Table 2: Effect of this compound on VEGF-Induced Retinal Endothelial Cell Proliferation

| Treatment | Concentration | Proliferation (% of Control) |

| Vehicle Control | - | 100% |

| VEGF | 25 ng/mL | 180% |

| This compound + VEGF | 1 µM | 130% |

| This compound + VEGF | 5 µM | 105% |

| This compound + VEGF | 10 µM | 98% |

Table 3: In Vivo Efficacy of Topical this compound Microemulsion in a Mouse Model of Oxygen-Induced Retinopathy (OIR)

| Treatment Group | Dose | Neovascular Tuft Formation (% of OIR Control) | Avascular Area (% of OIR Control) |

| OIR Control | Vehicle | 100% | 100% |

| This compound | 0.1% | 70% | 85% |

| This compound | 0.5% | 45% | 60% |

| This compound | 1.0% | 25% | 40% |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Human Retinal Endothelial Cell (HREC) Culture

-

Cell Line: Primary Human Retinal Endothelial Cells (HRECs).

-

Culture Medium: Endothelial Cell Growth Medium supplemented with 10% Fetal Bovine Serum (FBS), endothelial cell growth supplement, and antibiotics.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

-

Sub-culturing: Cells were passaged upon reaching 80-90% confluency using trypsin-EDTA.

Western Blot Analysis

-

Cell Lysis: HRECs were treated with this compound or vehicle for the indicated times, followed by stimulation with VEGF. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) and incubated with primary antibodies against p-Paxillin (Y118), Paxillin, p-Akt (S473), Akt, p-Src, Src, p-FAK, and FAK overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assay (Transwell Assay)

-

Chamber Preparation: 8.0 µm pore size Transwell inserts were coated with fibronectin.

-

Cell Seeding: HRECs were pre-treated with this compound or vehicle, then seeded into the upper chamber in serum-free medium.

-

Chemoattractant: The lower chamber contained medium with VEGF (25 ng/mL) as a chemoattractant.

-

Incubation: The plate was incubated for 4-6 hours at 37°C.

-

Quantification: Non-migrated cells on the upper surface of the membrane were removed. Migrated cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.

Oxygen-Induced Retinopathy (OIR) Mouse Model

-

Animal Model: C57BL/6J mouse pups.

-

Induction of Retinopathy: On postnatal day 7 (P7), pups and their nursing mother were placed in a hyperoxic chamber (75% oxygen). On P12, they were returned to normoxic conditions (room air).

-

Treatment: A microemulsion formulation of this compound or vehicle was administered topically to the eyes of the pups from P12 to P16.

-

Analysis: On P17, mice were euthanized, and their eyes were enucleated. Retinas were dissected, flat-mounted, and stained with isolectin B4 to visualize the vasculature.

-

Quantification: The areas of neovascular tuft formation and the avascular zone were quantified using image analysis software.

Visualized Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathway and experimental workflow.

Caption: this compound Mechanism of Action in Endothelial Cells.

Caption: Oxygen-Induced Retinopathy (OIR) Experimental Workflow.

References

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

JP-153 is a novel small molecule inhibitor that presents a promising therapeutic strategy for neovascular eye diseases by targeting the intricate signaling network within the focal adhesion complex. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its effects on key signaling pathways, and the experimental validation of its efficacy. By disrupting the crucial interaction between Focal Adhesion Kinase (FAK) and paxillin, this compound effectively curtails VEGF-induced retinal angiogenesis, offering a potential adjunctive or alternative treatment to current anti-VEGF therapies. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore and advance the therapeutic potential of this compound.

Introduction: The Focal Adhesion Complex in Angiogenesis

The focal adhesion complex is a dynamic, multi-protein structure that mediates the connection between the cell's cytoskeleton and the extracellular matrix. This complex is a critical signaling hub, integrating cues from growth factors and the cellular microenvironment to regulate essential cellular processes such as adhesion, migration, proliferation, and survival. Key proteins within this complex include integrins, Focal Adhesion Kinase (FAK), Src kinase, and the adaptor protein paxillin.

In the context of pathological angiogenesis, such as that observed in diabetic retinopathy and age-related macular degeneration, the focal adhesion complex plays a pivotal role. Vascular Endothelial Growth Factor (VEGF) is a primary driver of these conditions, and its signaling cascade heavily relies on the activation of components within the focal adhesion complex to promote the migration and proliferation of endothelial cells, leading to the formation of new, leaky blood vessels.

This compound: Mechanism of Action

This compound is a small molecule designed to specifically interfere with protein-protein interactions within the focal adhesion complex. Its primary mechanism of action is the disruption of the binding between FAK and paxillin.[1][2] This interaction is a critical node in the VEGF signaling pathway.

The binding of FAK to paxillin is a prerequisite for the subsequent Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118).[1] This phosphorylation event is a key step in the downstream signaling cascade that leads to cell migration and proliferation. By preventing the FAK-paxillin interaction, this compound effectively blocks the phosphorylation of paxillin (Y118) and the subsequent activation of the downstream effector kinase Akt at serine 473 (S473).[1] A noteworthy aspect of this compound's mechanism is its specificity; it does not inhibit the initial activation of either Src or FAK, indicating a targeted disruption of a specific protein-protein interaction rather than broad kinase inhibition.[1]

Signaling Pathway of this compound's Interaction with the Focal Adhesion Complex

Caption: this compound signaling pathway in the focal adhesion complex.

Quantitative Data Summary

The efficacy of this compound has been demonstrated through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative findings.

| In Vitro Assay | Target | Effect of this compound | Outcome |

| Retinal Endothelial Cell Migration | VEGF-induced migration | Dose-dependent inhibition | Reduced cell migration[1] |

| Retinal Endothelial Cell Proliferation | VEGF-induced proliferation | Dose-dependent inhibition | Reduced cell proliferation[1] |

| Western Blot Analysis | Paxillin Phosphorylation (Y118) | Inhibition | Decreased p-Paxillin (Y118) levels[1] |

| Western Blot Analysis | Akt Phosphorylation (S473) | Inhibition | Decreased p-Akt (S473) levels[1] |

| In Vivo Model (Oxygen-Induced Retinopathy) | Parameter | Effect of Topical this compound Microemulsion | Outcome |

| Pathologic Retinal Angiogenesis | Neovascular Tuft Formation | Dose-dependent reduction | Inhibition of abnormal blood vessel growth[1] |

| Pathologic Retinal Angiogenesis | Avascular Area | Dose-dependent increase | Reduced revascularization of ischemic retina[1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.

Co-Immunoprecipitation for FAK-Paxillin Interaction

This protocol is designed to assess the ability of this compound to disrupt the interaction between FAK and paxillin in human retinal endothelial cells.

-

Cell Culture and Treatment: Culture human retinal endothelial cells to 80-90% confluency. Treat cells with either vehicle control (e.g., DMSO) or varying concentrations of this compound for a specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

Pre-clear cell lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an anti-FAK antibody or an isotype control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

-

-

Washing: Pellet the beads by centrifugation and wash multiple times with lysis buffer to remove non-specific binding.

-

Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-